molecular formula C7H11NO4S B128490 3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid CAS No. 127657-29-8

3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid

Cat. No. B128490
M. Wt: 205.23 g/mol
InChI Key: XBJWOGLKABXFJE-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid is a chemical compound that can be synthesized from α-amino acid ethyl esters that contain hydroxyl or mercapto groups in the β-position. This compound is part of a broader class of thiazolidines, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. Thiazolidines are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of 2-aryl-4-(ethoxycarbonyl)thiazolidines involves the fusion of α-amino acid ethyl esters with aromatic aldehydes. This process results in the formation of thiazolidines with an ethoxycarbonyl group at the 3-position and a carboxylic acid group at the 4-position. The synthesis is notable for its use of readily available starting materials and its ability to produce a variety of substituted thiazolidines by changing the aromatic aldehyde used in the fusion process .

Molecular Structure Analysis

The molecular structure of 3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid includes a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the ethoxycarbonyl group at the 3-position and the carboxylic acid group at the 4-position are key functional groups that influence the reactivity and potential applications of the compound. The exact structure and substituents on the thiazolidine ring can be varied, leading to a range of derivatives with different properties .

Chemical Reactions Analysis

Thiazolidines, including 3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid, can undergo various chemical reactions. For instance, dehydrogenation of these compounds with N-bromosuccinimide can yield the corresponding oxazoles and thiazoles. Additionally, they can react with p-nitrobenzaldehyde and piperidine to form Mannich bases. Acetylation of the thiazolidines can produce N-acetyl derivatives, which upon fusion in the presence of anhydrous ZnCl2 can cyclize to form bicyclic compounds such as 5,6,7,8-tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid and its derivatives are influenced by their molecular structure. The presence of the ethoxycarbonyl and carboxylic acid groups contributes to the compound's solubility, acidity, and potential for forming salts and esters. The heterocyclic thiazolidine ring imparts stability and reactivity, allowing for further chemical transformations. The exact properties would depend on the specific substituents and the overall molecular conformation .

Scientific Research Applications

Synthesis and Chemical Behavior

  • 3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid derivatives have been synthesized from corresponding α-amino acid ethyl esters. These compounds undergo various reactions, including dehydrogenation, forming oxazoles and thiazoles, and interact with other chemicals to form Mannich bases and N-acetylderivatives (Badr, Aly, Fahmy, & Mansour, 1981).

Supramolecular Aggregation Behavior

  • Thiazolidine-4-carboxylic acid derivatives exhibit supramolecular aggregation behavior, influenced by hydrogen bonding functionalities and solvent molecules. This behavior is crucial for the formation of molecular assemblies, which can have applications in gas storage, biosensing, and template catalysis (Jagtap et al., 2018).

Stability Studies

  • The stability of 3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid in various conditions has been studied, indicating varying degrees of stability in different environments. This stability is an essential factor in its potential applications (Belikov, Sokolov, Naidenova, & Dolgaya, 2005).

Pharmaceutical Synthesis and Biological Activity

  • Thiazolidine derivatives have been synthesized for potential use in pharmaceuticals, exhibiting biological activities such as antioxidant and anticancer properties. Their chemical structure and synthesis pathways are crucial for their effectiveness (2022).

Reaction with Quinone

  • Studies on the reaction between quinone and thiazolidine have led to the formation of new compounds with potential antiproliferative properties. Understanding these reactions is vital for the development of new therapeutic agents (Bolognese et al., 2004).

Potential Value in Geriatric Medicine

  • 3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid has been explored for its potential use in geriatric medicine. Studies suggest it might have effects on slowing aging processes and prolonging life span in mammals (Weber, Fleming, & Miquel, 1982).

Crystal Structure Analysis

  • The crystal structure of thiazolidine-4-carboxylic acid has been analyzed, providing insights into its chemical behavior and potential applications based on its molecular structure (Loscalzo, Kallen, & Voet, 1973).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiazolidine chemistry, including 3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid, offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner . This type of bioorthogonal reaction is of great interest for scholars and researchers, compelling them to explore new drug candidates .

properties

IUPAC Name

3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJWOGLKABXFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469485, DTXSID10869680
Record name 3-(Ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_48764
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethoxycarbonyl)thiazolidine-4-carboxylic acid

CAS RN

127657-29-8
Record name 3-(Ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethoxycarbonyl)-1,3-thiazolidine-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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